molecular formula C11H17BrClN B1285177 N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride CAS No. 1158624-48-6

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride

Cat. No. B1285177
M. Wt: 278.61 g/mol
InChI Key: HKNQCKWZTMOQCN-UHFFFAOYSA-N
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Description

The compound "N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride" is a brominated benzylamine derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated benzyl compounds and their properties, which can be used to infer some aspects of the compound . For instance, brominated benzylamines are often of interest due to their potential pharmacological activities and their use as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of brominated benzylamine derivatives typically involves the reaction of bromobenzene compounds with amines. For example, the synthesis of 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide involves the reaction of 4-bromobenzoyl chloride with potassium thiocyanate followed by condensation with di-n-propylamine . Similarly, the synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide was achieved by electrophilic cyanation of a commercially available amine with cyanogen bromide . These methods suggest that the target compound could potentially be synthesized through a similar pathway involving the reaction of a suitable bromobenzene with 2-methyl-1-propanamine, followed by hydrochloride formation.

Molecular Structure Analysis

The molecular structure of brominated benzylamine derivatives is characterized by the presence of a bromine atom on the benzene ring, which can significantly influence the electronic properties of the molecule. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by X-ray diffraction, revealing a monoclinic system with specific bond lengths and angles . Although the exact structure of "N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride" is not provided, it is likely to exhibit similar structural features due to the presence of the bromine substituent.

Chemical Reactions Analysis

Brominated benzylamines can undergo various chemical reactions, including N-debenzylation, as demonstrated in a study where benzylamines were converted to amine hydrochlorides using a Pd-C catalytic system . This indicates that the target compound may also be amenable to such transformations, which could be useful in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzylamine derivatives can be inferred from related compounds. For example, the gas chromatographic separations of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines were achieved on a midpolarity capillary column, and the mass spectra provided insights into the fragmentation patterns of these molecules . Additionally, the crystal structure and theoretical studies of related compounds provide information on their stability, intermolecular interactions, and electronic properties . These studies suggest that "N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride" would have distinct spectroscopic signatures and crystalline properties that could be characterized using similar analytical techniques.

Safety And Hazards

Like many organic compounds, this compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s important to handle it with appropriate safety measures .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQCKWZTMOQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride

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